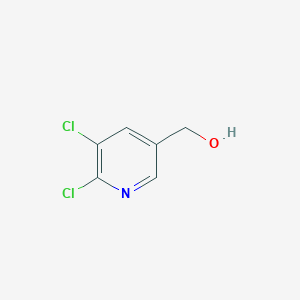

(5,6-Dichloropyridin-3-yl)methanol

Description

The exact mass of the compound (5,6-Dichloropyridin-3-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (5,6-Dichloropyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5,6-Dichloropyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5,6-dichloropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFUUOULXZPZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619375 | |

| Record name | (5,6-Dichloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54127-30-9 | |

| Record name | (5,6-Dichloropyridin-3-yl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54127-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5,6-Dichloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloro-5-(hydroxymethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5,6-Dichloropyridin-3-yl)methanol physical properties

An In-depth Technical Guide to the Physical Properties of (5,6-Dichloropyridin-3-yl)methanol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is fundamental. (5,6-Dichloropyridin-3-yl)methanol is a substituted pyridine derivative of interest in medicinal chemistry and agrochemical synthesis. Its dichlorinated pyridine core and hydroxymethyl group make it a versatile building block. This guide provides a detailed overview of its key physical properties, outlines standard experimental methodologies for their determination, and presents a logical workflow for chemical characterization.

Physicochemical Data

(5,6-Dichloropyridin-3-yl)methanol is an organic compound that typically appears as a solid, ranging in color from white to pale yellow or brown.[1] The presence of a hydroxymethyl group allows it to participate in hydrogen bonding, rendering it soluble in polar solvents like water and alcohols.[1]

Identification and Structure

| Identifier | Value |

| IUPAC Name | (5,6-dichloropyridin-3-yl)methanol[2] |

| CAS Number | 54127-30-9[1][2] |

| Molecular Formula | C₆H₅Cl₂NO[1][2] |

| SMILES | C(O)C=1C=C(Cl)C(Cl)=NC1[1] |

| InChI | InChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2[1][2] |

| InChIKey | ZOFUUOULXZPZHP-UHFFFAOYSA-N[1][2] |

Physical Properties

A summary of the key physical properties is presented below. Note that some values are predicted based on computational models.

| Property | Value |

| Molecular Weight | 178.02 g/mol [3] |

| Appearance | White to gray to brown powder or crystal; solid[1] |

| Melting Point | 76 °C[3] |

| Boiling Point | 297.7 ± 35.0 °C (Predicted)[3] |

| Density | 1.478 g/cm³ (Predicted)[3] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols)[1] |

Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (5,6-Dichloropyridin-3-yl)methanol is associated with the following hazards:

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

-

H302: Harmful if swallowed[2]

Appropriate personal protective equipment (PPE) and handling procedures are required when working with this compound.

Experimental Protocols

While specific experimental protocols for the determination of physical properties for this exact compound are not detailed in the available literature, the following are standard, widely accepted methodologies used in chemical research to obtain such data.

Melting Point Determination

The melting point is a critical indicator of purity.

-

Apparatus: Digital melting point apparatus (e.g., Thomas-Hoover Uni-Melt) or a simple Thiele tube setup.

-

Methodology:

-

A small, dry sample of (5,6-Dichloropyridin-3-yl)methanol is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially (e.g., 10-15 °C/min) to approach the approximate melting point.

-

The rate of heating is then slowed to 1-2 °C/min as the expected melting point approaches.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure compound, this range should be narrow (0.5-2 °C).

-

Boiling Point Determination (Predicted)

The reported boiling point is a predicted value. Experimental determination for high-boiling-point solids can be performed under vacuum to prevent decomposition.

-

Apparatus: Distillation apparatus with a short-path head, a micro-ebulliometer, or a Sivolobov block.

-

Methodology (Micro-scale):

-

A small amount of the sample (50-100 µL) is placed in a small test tube.

-

A sealed capillary tube (sealed at the top) is inverted and placed into the liquid.

-

The assembly is heated gently in a heating block or oil bath.

-

As the liquid heats, air trapped in the capillary will bubble out.

-

Heating continues until a steady stream of bubbles emerges from the capillary.

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube. This measurement can be correlated to atmospheric pressure or performed under reduced pressure.

-

Solubility Assessment

Solubility is determined through qualitative or quantitative analysis.

-

Apparatus: Vials or test tubes, vortex mixer, analytical balance.

-

Methodology (Qualitative):

-

A small, pre-weighed amount of (5,6-Dichloropyridin-3-yl)methanol (e.g., 1-5 mg) is added to a vial containing a known volume of a solvent (e.g., 1 mL).

-

The mixture is agitated vigorously using a vortex mixer and observed for dissolution.

-

The process is repeated with various polar and non-polar solvents (e.g., water, ethanol, methanol, dichloromethane, hexane) to characterize its solubility profile. Observations are recorded as soluble, partially soluble, or insoluble.

-

Visualization of Workflow

The following diagram illustrates a standard workflow for the characterization of a novel or synthesized chemical compound, a process for which the data in this guide would be essential.

Caption: A logical workflow for the characterization of a chemical compound.

References

An In-depth Technical Guide to (5,6-Dichloropyridin-3-yl)methanol: A Novel CXCR3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of (5,6-Dichloropyridin-3-yl)methanol, identified by its CAS number 54127-30-9. This molecule is of significant interest to the scientific community, particularly for its role as a novel inhibitor of the CXC chemokine receptor 3 (CXCR3), a key mediator in inflammatory and autoimmune diseases, as well as in cancer.

Chemical Structure and Properties

(5,6-Dichloropyridin-3-yl)methanol is a dichlorinated pyridine derivative with a hydroxymethyl group. Its chemical structure is characterized by a pyridine ring substituted with two chlorine atoms at the 5 and 6 positions and a methanol group at the 3 position.

Chemical Structure:

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 54127-30-9 | [1][2][3] |

| Molecular Formula | C₆H₅Cl₂NO | [1][2][3] |

| Molecular Weight | 178.02 g/mol | [1][2] |

| IUPAC Name | (5,6-dichloropyridin-3-yl)methanol | [1] |

| Synonyms | 5,6-Dichloro-3-pyridinemethanol, 2,3-Dichloro-5-(hydroxymethyl)pyridine | [1][3] |

| InChI | InChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2 | [1][3] |

| InChIKey | ZOFUUOULXZPZHP-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=C(C=NC(=C1Cl)Cl)CO | [1] |

| Appearance | White to off-white solid/crystal powder | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in polar organic solvents | [3] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow:

The synthesis of (5,6-Dichloropyridin-3-yl)methanol can be logically approached from the commercially available 5,6-dichloronicotinic acid. This process would involve the activation of the carboxylic acid, followed by reduction to the alcohol.

Caption: Proposed synthetic workflow for (5,6-Dichloropyridin-3-yl)methanol.

Experimental Protocol: Proposed Synthesis of (5,6-Dichloropyridin-3-yl)methanol

Materials:

-

5,6-Dichloronicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Methanol or Ethanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5,6-dichloronicotinic acid in anhydrous DCM. Add an excess of thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5,6-dichloronicotinoyl chloride.

-

Reduction to the Alcohol: Dissolve the crude acid chloride in anhydrous THF and cool the solution to 0 °C in an ice bath. Slowly add a reducing agent such as sodium borohydride (in methanol) or lithium aluminum hydride (as a solution in THF). Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure (5,6-Dichloropyridin-3-yl)methanol.

Note: This is a generalized protocol and may require optimization of reaction conditions, stoichiometry, and purification methods.

Biological Activity: CXCR3 Inhibition

(5,6-Dichloropyridin-3-yl)methanol has been identified as a novel inhibitor of the CXC chemokine receptor 3 (CXCR3).[2] CXCR3 is a G protein-coupled receptor (GPCR) that plays a crucial role in the chemotaxis of immune cells, particularly T helper 1 (Th1) cells, to sites of inflammation.

Table 2: Biological Activity Profile

| Target | Activity | Quantitative Data (IC₅₀) | Source |

| CXCR3 | Inhibitor | Not publicly available | [2] |

The CXCR3 Signaling Pathway:

The CXCR3 receptor is activated by three interferon-inducible chemokines: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC). Upon ligand binding, CXCR3 initiates a downstream signaling cascade that leads to cellular responses such as migration, proliferation, and cytokine production.

Caption: Simplified CXCR3 signaling pathway and the inhibitory action of (5,6-Dichloropyridin-3-yl)methanol.

Applications in Drug Development

The inhibition of the CXCR3 signaling pathway is a promising therapeutic strategy for a variety of diseases characterized by excessive Th1-mediated inflammation. These include autoimmune disorders such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease, as well as certain types of cancer where CXCR3 expression on tumor cells can promote metastasis. As a CXCR3 inhibitor, (5,6-Dichloropyridin-3-yl)methanol represents a valuable tool compound for preclinical research and a potential starting point for the development of novel therapeutics.

Experimental Protocol: In Vitro CXCR3 Inhibition Assay (General Protocol)

To assess the inhibitory activity of (5,6-Dichloropyridin-3-yl)methanol on the CXCR3 receptor, a competitive binding assay or a functional assay measuring downstream signaling events can be employed.

Materials:

-

Human CXCR3-expressing cell line (e.g., HEK293-CXCR3 or activated T-lymphocytes)

-

Radiolabeled CXCR3 ligand (e.g., ¹²⁵I-CXCL10 or ¹²⁵I-CXCL11)

-

(5,6-Dichloropyridin-3-yl)methanol

-

Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1)

-

Scintillation fluid and counter

-

Multi-well plates (e.g., 96-well)

Procedure (Competitive Radioligand Binding Assay):

-

Cell Preparation: Culture and harvest the CXCR3-expressing cells. Resuspend the cells in binding buffer to a desired concentration.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled CXCR3 ligand to each well. Add varying concentrations of (5,6-Dichloropyridin-3-yl)methanol to the test wells. Include control wells with no inhibitor (total binding) and wells with an excess of a known non-radiolabeled CXCR3 ligand to determine non-specific binding.

-

Incubation: Add the cell suspension to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting and Detection: Harvest the cells onto filter mats using a cell harvester, which separates the bound from the free radioligand. Wash the filters with ice-cold binding buffer. Allow the filters to dry, and then add scintillation fluid.

-

Data Analysis: Measure the radioactivity of each filter using a scintillation counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition at each concentration of (5,6-Dichloropyridin-3-yl)methanol is then calculated. The IC₅₀ value, the concentration of the inhibitor that displaces 50% of the specific binding of the radioligand, can be determined by non-linear regression analysis.

Conclusion

(5,6-Dichloropyridin-3-yl)methanol is a chemical compound with significant potential in the field of drug discovery, primarily due to its inhibitory activity against the CXCR3 receptor. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its biological context. Further research is warranted to fully elucidate its pharmacological profile, including its potency, selectivity, and in vivo efficacy, to pave the way for its potential development as a therapeutic agent for inflammatory diseases and cancer.

References

Solubility Profile of (5,6-Dichloropyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (5,6-Dichloropyridin-3-yl)methanol, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for researchers to determine precise solubility values in various organic solvents.

Physicochemical Properties

(5,6-Dichloropyridin-3-yl)methanol is an organic compound with the molecular formula C6H5Cl2NO.[1][2] Its structure, featuring a dichlorinated pyridine ring and a hydroxymethyl group, dictates its solubility behavior.[2] The presence of the polar hydroxymethyl group allows for hydrogen bonding, suggesting solubility in polar solvents.[2] Conversely, the dichlorinated pyridine ring imparts lipophilic character.

| Property | Value |

| Molecular Formula | C6H5Cl2NO |

| Molar Mass | 178.02 g/mol |

| Melting Point | 76°C |

| Boiling Point | 297.7±35.0 °C (Predicted) |

Qualitative Solubility Data

| Solvent Type | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol, Water) | Soluble | The hydroxymethyl group can participate in hydrogen bonding with the solvent.[2] |

| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile) | Likely Soluble | The polarity of these solvents can interact with the polar functional groups of the compound. A similar compound, (2,5-dichloropyridin-3-yl)methanol, is soluble in acetone.[3] |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Low to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

| Ethers (e.g., Diethyl ether) | Moderately Soluble | A similar compound, (2,5-dichloropyridin-3-yl)methanol, shows solubility in ether.[3] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the shake-flask method, is recommended. This method is a standard and reliable technique for determining the solubility of a solid in a liquid.[4][5]

Objective: To determine the saturation solubility of (5,6-Dichloropyridin-3-yl)methanol in a selection of organic solvents at a controlled temperature.

Materials:

-

(5,6-Dichloropyridin-3-yl)methanol (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of (5,6-Dichloropyridin-3-yl)methanol to a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of a suitable solvent (usually the same solvent used for dissolution or the mobile phase for analysis) to bring the concentration within the calibration range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of (5,6-Dichloropyridin-3-yl)methanol.

-

Prepare a calibration curve using standard solutions of known concentrations of (5,6-Dichloropyridin-3-yl)methanol.

-

-

Calculation of Solubility:

-

From the HPLC analysis, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing Experimental and Logical Workflows

To better understand the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Influence of Molecular Structure on Solubility.

Conclusion

Understanding the solubility of (5,6-Dichloropyridin-3-yl)methanol is crucial for its application in drug development and chemical synthesis. While quantitative data is sparse, its structural characteristics suggest good solubility in polar organic solvents. The provided experimental protocol offers a reliable method for researchers to determine precise solubility values, enabling informed decisions in formulation, reaction optimization, and purification processes.

References

Spectroscopic and Structural Elucidation of (5,6-Dichloropyridin-3-yl)methanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the key chemical intermediate, (5,6-Dichloropyridin-3-yl)methanol. Aimed at researchers, scientists, and professionals in the field of drug development, this document compiles essential data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate the unambiguous identification and characterization of this compound.

(5,6-Dichloropyridin-3-yl)methanol, with the chemical formula C₆H₅Cl₂NO and a molecular weight of 178.01 g/mol , is a significant building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Accurate spectroscopic analysis is paramount for confirming its molecular structure and purity, ensuring the integrity of subsequent research and development activities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (5,6-Dichloropyridin-3-yl)methanol. It is important to note that while extensive searches have been conducted, publicly available experimental spectra for this specific compound are limited. The data presented herein is a combination of predicted values from reliable databases and typical spectral characteristics expected for a molecule with this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the hydroxymethyl group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the pyridine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (Pyridine) | 8.0 - 8.5 | Singlet |

| H-4 (Pyridine) | 7.5 - 8.0 | Singlet |

| -CH₂- | 4.5 - 5.0 | Singlet |

| -OH | Variable | Broad Singlet |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are significantly affected by the chlorine substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~150 |

| C-3 (Pyridine) | ~135 |

| C-4 (Pyridine) | ~140 |

| C-5 (Pyridine) | ~130 |

| C-6 (Pyridine) | ~155 |

| -CH₂OH | ~60 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=N, C=C Stretch (Pyridine Ring) | 1400 - 1600 | Medium to Strong |

| C-O Stretch (Primary Alcohol) | 1000 - 1260 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 177/179/181 | Molecular ion with isotopic pattern for two chlorine atoms. |

| [M+H]⁺ | 178/180/182 | Protonated molecular ion.[3] |

| [M-OH]⁺ | 160/162/164 | Loss of the hydroxyl group. |

| [M-CH₂OH]⁺ | 146/148/150 | Loss of the hydroxymethyl group. |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible acquisition of high-quality spectroscopic data. The following are generalized procedures for the techniques discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (5,6-Dichloropyridin-3-yl)methanol in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Use a standard proton pulse sequence on a 300 MHz or higher field NMR spectrometer.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum.

-

The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from impurities.

-

The molecules are ionized by a high-energy electron beam, causing fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like (5,6-Dichloropyridin-3-yl)methanol.

Caption: Workflow for Spectroscopic Analysis.

References

Synthesis and Characterization of (5,6-Dichloropyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (5,6-Dichloropyridin-3-yl)methanol, a key intermediate in the development of novel therapeutic agents. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Chemical Properties and Data

(5,6-Dichloropyridin-3-yl)methanol is a dichlorinated pyridine derivative with a hydroxymethyl group at the 3-position. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅Cl₂NO | [1] |

| Molecular Weight | 178.01 g/mol | [1] |

| IUPAC Name | (5,6-Dichloropyridin-3-yl)methanol | [1] |

| CAS Number | 54127-30-9 | [1] |

| Appearance | White to off-white solid | |

| Purity | >95% |

Synthesis

The primary synthetic route for (5,6-Dichloropyridin-3-yl)methanol involves the reduction of its corresponding carboxylic acid, 5,6-dichloronicotinic acid. This transformation can be efficiently achieved using common reducing agents such as sodium borohydride or lithium aluminum hydride.

A general workflow for the synthesis is depicted below:

References

Navigating the Synthesis of (5,6-Dichloropyridin-3-yl)methanol: A Comprehensive Technical Guide to Safety and Handling

For Immediate Release

This technical guide provides critical safety and handling information for (5,6-Dichloropyridin-3-yl)methanol (CAS No. 54127-30-9), a key intermediate in pharmaceutical research and development. The following protocols and data are intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

(5,6-Dichloropyridin-3-yl)methanol is classified as a hazardous substance.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data from multiple suppliers.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][2] |

Primary Hazards: The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system, and it is harmful if ingested.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of (5,6-Dichloropyridin-3-yl)methanol is provided below.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C6H5Cl2NO | [1][3] |

| Molecular Weight | 178.01 g/mol | [1] |

| Melting Point/Freezing Point | -85°C (lit.) | [3] |

| Boiling Point | 98°C / 10mmHg (lit.) | [3] |

| Flash Point | 88°C (lit.) | [3] |

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure and ensure the stability of the compound.

Handling

-

Ventilation: Handle in a well-ventilated place, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[3][4]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles with side-shields.[3][4][5]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[3][4] Wash hands thoroughly with soap and water after handling.[3][4] Do not eat, drink, or smoke in areas where the chemical is handled.[6][7]

-

Dust and Aerosol Formation: Avoid the formation of dust and aerosols.[3]

-

Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

Storage

-

Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][8]

-

Incompatible Substances: Keep away from incompatible substances, such as strong oxidizing agents.[4]

Personal Protective Equipment (PPE)

A comprehensive array of PPE is mandatory to prevent exposure when handling (5,6-Dichloropyridin-3-yl)methanol.

Table 3: Recommended Personal Protective Equipment

| Body Part | Personal Protective Equipment | Standard/Specification |

| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN166 (EU) or NIOSH (US).[3][4][5] |

| Hands | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. | Conforming to EU Directive 89/686/EEC and the standard EN 374.[3][4][5] |

| Body | Laboratory coat, fire/flame resistant and impervious clothing, or a chemical-resistant suit. | To prevent skin contact.[3][4][5] |

| Respiratory | An N95 dust mask or a NIOSH/MSHA-approved respirator is necessary if ventilation is inadequate or dust is generated. | [4][5] |

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

First Aid Measures

Table 4: First Aid Protocols

| Exposure Route | First Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[3][8] If breathing is difficult, give oxygen.[3][8] If not breathing, give artificial respiration.[3][8] Seek medical attention.[3][8] |

| Skin Contact | Immediately remove all contaminated clothing.[3][8] Wash the affected area with plenty of soap and water.[3][8] If skin irritation occurs, get medical advice/attention.[3][8] |

| Eye Contact | Rinse cautiously with water for several minutes.[3][8] Remove contact lenses, if present and easy to do.[3][8] Continue rinsing for at least 15 minutes.[3] Seek immediate medical attention.[3][8] |

| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a poison center or doctor immediately.[3] |

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][9]

-

Hazards: In case of fire, toxic and irritating fumes may be produced.[6]

Accidental Release Measures

-

Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas.[3][5] Use personal protective equipment and ensure adequate ventilation.[3][5] Evacuate personnel to safe areas.[3][5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[3][5] Do not let the chemical enter drains; discharge into the environment must be avoided.[3][5]

-

Containment and Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3][5]

Experimental Protocols Visualization

The following diagrams illustrate key workflows for the safe handling and response to incidents involving (5,6-Dichloropyridin-3-yl)methanol.

Caption: Emergency Response Workflow for (5,6-Dichloropyridin-3-yl)methanol Exposure.

Caption: Safe Handling Workflow for (5,6-Dichloropyridin-3-yl)methanol.

Disposal Considerations

All waste containing (5,6-Dichloropyridin-3-yl)methanol must be treated as hazardous waste.[4] Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][8] Under no circumstances should this chemical be disposed of down the drain.[3][4]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for (5,6-Dichloropyridin-3-yl)methanol. It is imperative that all users of this chemical familiarize themselves with this information and the relevant Safety Data Sheet (SDS) before commencing any work.

References

- 1. (5,6-Dichloropyridin-3-yl)methanol | C6H5Cl2NO | CID 21882961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. aksci.com [aksci.com]

- 9. media.hiscoinc.com [media.hiscoinc.com]

A Technical Guide to (5,6-Dichloropyridin-3-yl)methanol for Chemical Researchers

This technical guide provides an in-depth overview of (5,6-Dichloropyridin-3-yl)methanol, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, commercial suppliers, and its applications in synthetic chemistry.

Introduction

(5,6-Dichloropyridin-3-yl)methanol is a substituted pyridine derivative that serves as a valuable building block in the synthesis of more complex molecules. Its dichlorinated pyridine ring and primary alcohol functional group offer multiple reaction sites for chemical modification, making it a versatile reagent in the development of novel compounds, particularly in the pharmaceutical and agrochemical industries.

Commercial Availability

(5,6-Dichloropyridin-3-yl)methanol is available from several commercial chemical suppliers. Researchers can procure this compound in various quantities, typically ranging from milligrams to grams. Some of the notable suppliers include:

It is advisable to consult the respective company websites for the most current information on product availability, purity, and pricing.

Physicochemical and Safety Data

A summary of the key physicochemical properties of (5,6-Dichloropyridin-3-yl)methanol is presented in the table below. This data is crucial for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 54127-30-9 | [1][4] |

| Molecular Formula | C6H5Cl2NO | [1][4] |

| Molecular Weight | 178.018 g/mol | [1][4] |

| Purity | Typically ≥95% | [1] |

| MDL Number | MFCD00671515 | [1] |

| EC Number | 640-156-2 | [4] |

Safety and Hazard Information:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (5,6-Dichloropyridin-3-yl)methanol is associated with the following hazards[4]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound, and work should be conducted in a well-ventilated fume hood.

Applications in Synthetic Chemistry

(5,6-Dichloropyridin-3-yl)methanol is a versatile intermediate in organic synthesis. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution or can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the introduction of a wide range of functional groups, making this compound a valuable starting material for the synthesis of libraries of compounds for drug discovery and other applications.

For instance, dichloropyridine scaffolds are utilized in the development of kinase inhibitors for potential therapeutic applications in oncology.[5] The structural motif is also found in compounds targeting other biological pathways.

Representative Experimental Protocols

While specific experimental protocols for (5,6-Dichloropyridin-3-yl)methanol are highly dependent on the desired final product, the following sections describe general procedures for common transformations involving similar dichloropyridine-containing molecules. These protocols are adapted from methodologies used for structurally related compounds.

5.1. General Procedure for Amide Synthesis via EDC/HOBt Coupling

This protocol outlines a common method for forming an amide bond between a carboxylic acid derivative of a dichloropyridine and a primary or secondary amine.

Experimental Workflow:

Caption: Workflow for Amide Synthesis.

Protocol:

-

Dissolve the dichloropyridine carboxylic acid (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution.[5]

-

Cool the reaction mixture to 0°C using an ice bath.[5]

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 equivalents) portion-wise to the stirred solution.[5]

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.[5]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

5.2. General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a palladium-catalyzed cross-coupling reaction to substitute one of the chlorine atoms on the pyridine ring with an aryl or heteroaryl group.

Experimental Workflow:

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol:

-

In a reaction vessel, combine the (5,6-Dichloropyridin-3-yl)methanol derivative (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).[5]

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[5]

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane) and water.[5]

-

Heat the reaction mixture to 80-100°C and stir for 8-12 hours.[5]

-

Monitor the reaction by TLC or LC-MS.[5]

-

After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Logical Relationship in Drug Discovery

The use of (5,6-Dichloropyridin-3-yl)methanol as a starting material often follows a logical progression in a drug discovery context, starting from a core scaffold and leading to a potential drug candidate.

Caption: Drug Discovery Progression.

This diagram illustrates the journey from a basic chemical building block to a preclinical candidate, a path where (5,6-Dichloropyridin-3-yl)methanol and its derivatives can play a crucial role.

References

- 1. 5,6-Dichloropyridine-3-methanol - Amerigo Scientific [amerigoscientific.com]

- 2. (5,6-dichloropyridin-3-yl)methanol , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 3. 54127-30-9|(5,6-Dichloropyridin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 4. (5,6-Dichloropyridin-3-yl)methanol | C6H5Cl2NO | CID 21882961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Strategic Application of (5,6-Dichloropyridin-3-yl)methanol in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(5,6-Dichloropyridin-3-yl)methanol , a versatile dichlorinated pyridine derivative, has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including the presence of two reactive chlorine atoms and a primary alcohol, offer multiple avenues for synthetic modification, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential applications of (5,6-Dichloropyridin-3-yl)methanol in research, with a focus on its role in the synthesis of CXCR3 antagonists and histone deacetylase (HDAC) inhibitors.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (5,6-Dichloropyridin-3-yl)methanol is essential for its effective utilization in synthesis.

| Property | Value |

| CAS Number | 54127-30-9 |

| Molecular Formula | C₆H₅Cl₂NO |

| Molecular Weight | 178.02 g/mol |

| Appearance | White to off-white solid/crystal powder |

| Melting Point | 76°C |

| Boiling Point | 297.7±35.0 °C (Predicted) |

| Solubility | Soluble in polar organic solvents such as methanol and ethanol. Low solubility in water. |

Core Applications in Drug Discovery

The dichloropyridine moiety of (5,6-Dichloropyridin-3-yl)methanol serves as a key pharmacophore in the design of targeted therapies. The chlorine substituents can enhance binding affinity to biological targets and improve pharmacokinetic properties. Research has primarily focused on two key areas: CXCR3 antagonism and HDAC inhibition.

CXCR3 Antagonism

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that plays a critical role in immune cell trafficking and is implicated in various inflammatory and autoimmune diseases, as well as in cancer.[1][2] Antagonists of CXCR3 are therefore of significant therapeutic interest. The pyridine ring is a common feature in many CXCR3 inhibitors.

CXCR3 activation by its ligands (CXCL9, CXCL10, and CXCL11) initiates a cascade of intracellular signaling events, primarily through Gαi proteins. This leads to the activation of downstream pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway, ultimately resulting in cellular responses like chemotaxis, proliferation, and survival.[3][4]

While a direct synthesis of a CXCR3 antagonist from (5,6-Dichloropyridin-3-yl)methanol is not explicitly detailed in the reviewed literature, a general synthetic approach can be inferred from protocols for analogous pyridinyl-scaffold inhibitors. The primary alcohol of (5,6-Dichloropyridin-3-yl)methanol can be oxidized to an aldehyde or a carboxylic acid, which can then serve as a handle for further derivatization, such as reductive amination or amide bond formation, to introduce the necessary pharmacophoric elements for CXCR3 binding.

A plausible synthetic workflow would involve:

-

Oxidation: Conversion of the hydroxymethyl group to a formyl or carboxyl group.

-

Coupling: Reaction with a suitable amine or other nucleophile to introduce diversity and build the core antagonist structure.

-

Modification of the Pyridine Ring: The chlorine atoms can be substituted via nucleophilic aromatic substitution or cross-coupling reactions to further optimize activity and properties.

A detailed, generalized experimental protocol for a key coupling step is provided below.

Experimental Protocol: Reductive Amination (General)

-

Aldehyde Formation: To a solution of (5,6-Dichloropyridin-3-yl)methanol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (1.2 eq).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

-

Reductive Amination: Dissolve the crude aldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent (e.g., methanol or dichloroethane).

-

Add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for several hours to overnight.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amine derivative.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is associated with various cancers and other diseases. HDAC inhibitors have emerged as a promising class of anti-cancer agents.

HDAC inhibitors function by preventing the deacetylation of histones, which leads to a more open chromatin structure (euchromatin) and allows for the transcription of tumor suppressor genes. They also affect the acetylation status and function of non-histone proteins involved in cell cycle regulation and apoptosis, such as p53 and tubulin.

The synthesis of HDAC inhibitors often involves three key components: a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme. (5,6-Dichloropyridin-3-yl)methanol can be elaborated to serve as or be incorporated into the cap group of an HDAC inhibitor.

A representative synthetic workflow for preparing a hydroxamic acid-based HDAC inhibitor could involve:

-

Functionalization of the Alcohol: Conversion of the primary alcohol to an amine or a halide to facilitate coupling with a linker.

-

Linker Attachment: Coupling the functionalized pyridine with a linker molecule containing a protected carboxylic acid or its equivalent.

-

Introduction of the Zinc-Binding Group: Deprotection of the carboxylic acid and subsequent coupling with hydroxylamine to form the final hydroxamic acid.

Experimental Protocol: Synthesis of a Pyridinyl-capped Hydroxamic Acid (General)

-

Mesylation: To a solution of (5,6-Dichloropyridin-3-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until complete.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to give the crude mesylate.

-

Alkylation of Linker: To a solution of a suitable linker with a protected carboxylic acid (e.g., N-Boc-glycine, 1.1 eq) in a solvent like DMF, add a base such as sodium hydride (1.2 eq) at 0 °C.

-

Add the crude mesylate (1.0 eq) to the reaction mixture and stir at room temperature overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.

-

Boc Deprotection: Dissolve the purified product in a solution of trifluoroacetic acid in dichloromethane (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

Hydroxamic Acid Formation: To a solution of the deprotected acid (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and a coupling agent like HATU (1.5 eq) in DMF, add a base such as DIPEA (3.0 eq).

-

Stir the reaction at room temperature overnight.

-

Dilute with water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry, and concentrate.

-

Purify the final product by recrystallization or column chromatography.

Quantitative Data

While specific quantitative data for compounds directly derived from (5,6-Dichloropyridin-3-yl)methanol is limited in the public domain, data from structurally related compounds highlight the potential potency of this scaffold. For instance, pyridine-based HDAC inhibitors have demonstrated low nanomolar IC₅₀ values against various HDAC isoforms. Similarly, pyridinyl-scaffold CXCR3 antagonists have shown high binding affinities.

| Compound Class | Target | Representative IC₅₀/Binding Affinity |

| Pyridine-based HDAC Inhibitors | HDAC1 | Low nM range |

| Pyridinyl-scaffold CXCR3 Antagonists | CXCR3 | Low nM range |

Conclusion

(5,6-Dichloropyridin-3-yl)methanol represents a promising and versatile starting material for the synthesis of biologically active molecules. Its application in the development of CXCR3 antagonists and HDAC inhibitors showcases its potential in addressing key therapeutic targets in oncology, inflammation, and autoimmune diseases. The synthetic handles provided by its structure allow for extensive derivatization and optimization, making it a valuable tool for medicinal chemists. Further exploration of the synthetic possibilities and biological activities of its derivatives is warranted and holds the potential to yield novel clinical candidates.

References

- 1. WO2009076206A1 - Synthesis methods of histone deacetylase inhibitors (hdacis) - Google Patents [patents.google.com]

- 2. Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical syntheses of a CXCR3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20180362472A1 - Hdac inhibitors - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: (5,6-Dichloropyridin-3-yl)methanol in the Synthesis of CXCR3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that plays a pivotal role in mediating the migration of immune cells, particularly T helper 1 (Th1) lymphocytes. Its involvement in various inflammatory diseases and cancer has established it as a significant target for therapeutic intervention. While numerous scaffolds for CXCR3 inhibitors have been explored, this document focuses on the potential application of (5,6-Dichloropyridin-3-yl)methanol as a novel starting material for the synthesis of new CXCR3 antagonists. Based on extensive literature review, this specific precursor has not been previously reported in the synthesis of CXCR3 inhibitors, presenting an opportunity for novel intellectual property and the exploration of new chemical space. This document provides a proposed synthetic route and relevant experimental protocols to guide researchers in this endeavor.

Introduction to CXCR3 Signaling

CXCR3 is activated by three interferon-inducible chemokines: CXCL9, CXCL10, and CXCL11. Upon ligand binding, CXCR3, a Gαi protein-coupled receptor, initiates a signaling cascade that leads to cellular responses such as chemotaxis, integrin activation, and cytoskeletal changes. This signaling is crucial for the recruitment of activated T cells and NK cells to sites of inflammation. Dysregulation of the CXCR3 signaling axis is implicated in the pathogenesis of autoimmune diseases, chronic inflammation, and certain cancers.

The signaling pathway begins with ligand binding, which induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein. The Gαi subunit inhibits adenylyl cyclase, decreasing intracellular cAMP levels, while the Gβγ dimer can activate other effectors like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of these pathways ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC) and Akt, culminating in cell migration.

Caption: Simplified CXCR3 signaling pathway leading to cell migration.

Proposed Synthetic Application of (5,6-Dichloropyridin-3-yl)methanol

While no direct synthesis of CXCR3 inhibitors from (5,6-Dichloropyridin-3-yl)methanol has been reported, its structure presents a valuable scaffold. The dichloropyridine core is a common feature in various receptor antagonists, and the methanol group provides a handle for further chemical modifications. The following is a proposed synthetic workflow to generate a library of novel compounds for screening as CXCR3 inhibitors. This proposed route utilizes well-established synthetic transformations like Appel reaction for halogenation, followed by Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce diversity.

Caption: Proposed workflow for the synthesis of CXCR3 inhibitors.

Experimental Protocols

The following are detailed, proposed protocols for the synthesis and evaluation of CXCR3 inhibitors derived from (5,6-Dichloropyridin-3-yl)methanol.

Protocol 1: Synthesis of 3-(Bromomethyl)-5,6-dichloropyridine (Intermediate 1)

This protocol describes the conversion of the starting methanol to a more reactive bromomethyl intermediate via an Appel reaction.

Materials:

-

(5,6-Dichloropyridin-3-yl)methanol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of (5,6-Dichloropyridin-3-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.2 eq).

-

Slowly add a solution of carbon tetrabromide (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to yield 3-(bromomethyl)-5,6-dichloropyridine.

Protocol 2: Synthesis of Amine Derivatives via Buchwald-Hartwig Amination

This protocol describes the coupling of the bromomethyl intermediate with various amines to introduce diversity.

Materials:

-

3-(Bromomethyl)-5,6-dichloropyridine (Intermediate 1)

-

A diverse library of primary and secondary amines (R-NH₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and NaOtBu (1.4 eq).

-

Evacuate and backfill the tube with nitrogen (repeat 3 times).

-

Add a solution of 3-(bromomethyl)-5,6-dichloropyridine (1.0 eq) and the desired amine (1.2 eq) in anhydrous toluene.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired amine derivative.

Protocol 3: CXCR3 Radioligand Binding Assay

This protocol is for evaluating the binding affinity of the synthesized compounds to the CXCR3 receptor.

Materials:

-

HEK293 cells stably expressing human CXCR3

-

[¹²⁵I]-CXCL10 (Radioligand)

-

Synthesized test compounds

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Unlabeled CXCL10 for determining non-specific binding

-

Multi-well plates (e.g., 96-well)

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the test compounds in binding buffer.

-

In a 96-well plate, add a fixed concentration of [¹²⁵I]-CXCL10, the test compound at various concentrations, and the CXCR3-expressing cell membrane preparation.

-

For determining non-specific binding, add a high concentration of unlabeled CXCL10.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value for each test compound by non-linear regression analysis.

Protocol 4: Chemotaxis Assay

This protocol assesses the functional antagonism of the synthesized compounds by measuring their ability to inhibit chemokine-induced cell migration.

Materials:

-

CXCR3-expressing cells (e.g., activated T-lymphocytes)

-

CXCL10

-

Synthesized test compounds

-

Chemotaxis chambers (e.g., Transwell plates)

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Calcein-AM or other cell viability dye

Procedure:

-

Pre-incubate the CXCR3-expressing cells with various concentrations of the test compounds.

-

Place CXCL10 in the lower chamber of the chemotaxis plate.

-

Add the pre-incubated cells to the upper chamber, which is separated from the lower chamber by a porous membrane.

-

Incubate the plate at 37 °C in a CO₂ incubator for a period sufficient for cell migration (e.g., 2-4 hours).

-

Quantify the number of cells that have migrated to the lower chamber, for example, by lysing the cells and measuring fluorescence after staining with Calcein-AM.

-

Calculate the percentage of inhibition of chemotaxis for each compound concentration and determine the IC₅₀ value.

Data Presentation: Reference CXCR3 Inhibitor Activities

While quantitative data for inhibitors derived from (5,6-Dichloropyridin-3-yl)methanol is not available, the following table provides reference activity data for known CXCR3 antagonists with different chemical scaffolds. This data can serve as a benchmark for newly synthesized compounds.

| Compound Name | Scaffold Type | Assay Type | Target | IC₅₀ / Kᵢ (nM) |

| AMG487 | Azaquinazolinone | [¹²⁵I]-CXCL10 Binding | Human CXCR3 | 8.0 |

| NBI-74330 | Azaquinazolinone | [¹²⁵I]-CXCL10 Binding | Human CXCR3 | 1.5 (Kᵢ) |

| SCH 546738 | Piperazinyl-piperidine | [¹²⁵I]-CXCL10 Binding | Human CXCR3 | 0.4 (Kᵢ) |

| ACT-777991 | Not specified | T-cell migration | Human CXCR3 | - |

Conclusion

The use of (5,6-Dichloropyridin-3-yl)methanol as a starting material for the synthesis of CXCR3 inhibitors represents an unexplored and promising avenue for the development of novel therapeutics. The proposed synthetic protocols, based on established and reliable chemical transformations, offer a clear path for the generation of a diverse library of compounds. The subsequent evaluation of these compounds using the provided assay protocols will be crucial in identifying lead candidates with potent and selective CXCR3 antagonistic activity. This approach has the potential to yield new chemical entities with improved pharmacological profiles for the treatment of inflammatory and autoimmune diseases.

Application Notes and Protocols: (5,6-Dichloropyridin-3-yl)methanol as a Versatile Building Block for Advanced Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

(5,6-Dichloropyridin-3-yl)methanol , also known as 2,3-dichloro-5-(hydroxymethyl)pyridine, is a key heterocyclic building block for the synthesis of a range of modern agrochemicals. The presence of two chlorine atoms and a reactive hydroxymethyl group on the pyridine ring provides a versatile scaffold for constructing complex molecules with potent biological activities. This document details the application of (5,6-Dichloropyridin-3-yl)methanol and its derivatives in the synthesis of key fungicides, offering experimental protocols and insights for researchers in the field of agrochemical development.

Overview of Synthetic Utility

(5,6-Dichloropyridin-3-yl)methanol is a crucial starting material for producing high-value agrochemical intermediates, most notably 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) . DCTF is a pivotal precursor for several commercial agrochemicals, including the fungicide Fluazinam. The synthetic strategy generally involves the conversion of the hydroxymethyl group to a more reactive species, which is then transformed into the trifluoromethyl group.

Key Synthetic Transformations:

-

Chlorination: The primary alcohol of (5,6-Dichloropyridin-3-yl)methanol can be converted to a chloromethyl group, which can be further chlorinated to a trichloromethyl group.

-

Fluorination: The resulting trichloromethyl group undergoes halogen exchange to yield the desired trifluoromethyl group, a common toxophore in modern agrochemicals.

The following diagram illustrates the logical workflow from the building block to a key agrochemical.

Caption: Synthetic pathway from (5,6-Dichloropyridin-3-yl)methanol to fungicides.

Synthesis of Key Agrochemicals

The 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) intermediate derived from (5,6-Dichloropyridin-3-yl)methanol is a building block for several important agrochemicals.

| Agrochemical Class | Example | Biological Activity | Key Intermediate |

| Fungicide | Fluazinam | Uncoupler of oxidative phosphorylation in fungi[1] | 2,3-dichloro-5-(trifluoromethyl)pyridine |

| Insecticide | Chlorfluazuron | Chitin synthesis inhibitor | 2,3-dichloro-5-(trifluoromethyl)pyridine |

Synthesis of the Fungicide Fluazinam

Fluazinam is a broad-spectrum fungicide used to control a variety of fungal diseases in crops. Its synthesis from the DCTF intermediate is a well-established process involving nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of Fluazinam from 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF)

This protocol outlines the final step in the synthesis of Fluazinam from the key intermediate DCTF.

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF)

-

3-amino-2,6-dinitro-4-(trifluoromethyl)aniline

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and condenser, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and 3-amino-2,6-dinitro-4-(trifluoromethyl)aniline (1.0 eq) in DMF.

-

Add potassium carbonate (1.5 eq) to the mixture.

-

Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure Fluazinam.

Quantitative Data for Fluazinam Synthesis from a related precursor:

A patent describes a similar synthesis where the conversion of 2,3-dichloro-5-(trifluoromethyl)pyridine to an intermediate for Fluazinam was achieved with a 90% yield[2].

Proposed Synthesis of the Key Intermediate DCTF

Proposed Protocol: Synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine

Step 1: Chlorination of the Hydroxymethyl Group

-

React (5,6-Dichloropyridin-3-yl)methanol with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an inert solvent (e.g., dichloromethane or toluene) to yield 2,3-dichloro-5-(chloromethyl)pyridine.

Step 2: Radical Chlorination to the Trichloromethyl Group

-

The resulting 2,3-dichloro-5-(chloromethyl)pyridine can be subjected to exhaustive radical chlorination using chlorine gas under UV irradiation or in the presence of a radical initiator (e.g., AIBN) to afford 2,3-dichloro-5-(trichloromethyl)pyridine.

Protocol: Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine to DCTF

This protocol is adapted from established industrial processes[3][4].

Materials:

-

2,3-dichloro-5-(trichloromethyl)pyridine

-

Anhydrous hydrogen fluoride (HF)

-

Catalyst (e.g., antimony pentachloride (SbCl₅) or a chromium-based catalyst)

Procedure:

-

In a suitable high-pressure reactor (e.g., a Hastelloy autoclave), charge 2,3-dichloro-5-(trichloromethyl)pyridine and the catalyst.

-

Introduce anhydrous hydrogen fluoride into the reactor.

-

Heat the reactor to a temperature range of 150-200°C. The reaction is typically carried out under pressure.

-

Maintain the reaction for several hours until the conversion is complete, as monitored by GC analysis.

-

After cooling, the excess HF is carefully neutralized, and the product is isolated by distillation.

Quantitative Data for DCTF Synthesis:

| Starting Material | Reaction | Yield | Reference |

| 2,3-dichloro-5-(trichloromethyl)pyridine | Vapor-phase fluorination | >90% | [3] |

| 2-chloro-5-trichloromethylpyridine | Liquid-phase chlorination to 2,3-dichloro-5-(trichloromethyl)pyridine | High Yield |

Signaling Pathways and Mechanism of Action

The biological activity of agrochemicals derived from the (5,6-Dichloropyridin-3-yl)methanol scaffold is diverse and depends on the final structure.

Fluazinam: Uncoupling of Oxidative Phosphorylation

Fluazinam acts by disrupting the energy metabolism of fungal cells. It is an uncoupler of oxidative phosphorylation, which means it dissipates the proton gradient across the inner mitochondrial membrane that is necessary for ATP synthesis.

Caption: Mechanism of action of the fungicide Fluazinam.

This disruption leads to a rapid depletion of cellular ATP, inhibiting fungal growth and sporulation. This mode of action provides a low risk of cross-resistance with other fungicide classes.

References

- 1. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | Benchchem [benchchem.com]

- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemical.com [alfa-chemical.com]

Application Notes and Protocols: Oxidation of (5,6-Dichloropyridin-3-yl)methanol to 5,6-Dichloronicotinaldehyde

Abstract

This document provides detailed protocols for the chemical oxidation of (5,6-Dichloropyridin-3-yl)methanol to the corresponding aldehyde, 5,6-dichloronicotinaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. Three distinct and widely applicable oxidation methods are presented: Manganese Dioxide (MnO₂) oxidation, Dess-Martin Periodinane (DMP) oxidation, and Swern oxidation. Each protocol is detailed to provide researchers, scientists, and drug development professionals with a comprehensive guide for laboratory implementation. A comparative summary of the reaction parameters and safety information for key reagents is also included to facilitate method selection based on laboratory capabilities, scale, and substrate sensitivity.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. 5,6-Dichloronicotinaldehyde is a key building block for the synthesis of a range of biologically active molecules. The presence of the electron-deficient and potentially coordinating pyridine ring, along with the chloro-substituents, requires careful selection of the oxidation method to ensure high yield and purity while avoiding over-oxidation to the carboxylic acid or other side reactions. This application note presents three reliable methods to achieve this transformation, each with its own advantages in terms of reaction conditions, reagent handling, and scalability.

Comparative Overview of Oxidation Protocols

The following table summarizes the key quantitative parameters for the three detailed oxidation protocols. This allows for a direct comparison of the methods to aid in selecting the most appropriate procedure for a given research need.

| Parameter | Protocol 1: Manganese Dioxide | Protocol 2: Dess-Martin Periodinane | Protocol 3: Swern Oxidation |

| Starting Material | (5,6-Dichloropyridin-3-yl)methanol | (5,6-Dichloropyridin-3-yl)methanol | (5,6-Dichloropyridin-3-yl)methanol |

| Primary Reagent | Activated Manganese Dioxide (MnO₂) | Dess-Martin Periodinane (DMP) | Oxalyl Chloride & Dimethyl Sulfoxide (DMSO) |

| Reagent Equiv. | ~10 eq. | ~1.5 eq. | Oxalyl Chloride (~2 eq.), DMSO (~3 eq.) |

| Solvent | Chloroform or Dichloromethane | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Temperature | Reflux (~60-75°C) | Room Temperature (~25°C) | -78°C to Room Temperature |

| Reaction Time | 12-24 hours | 1-3 hours | 1-2 hours |

| Work-up | Filtration and concentration | Aqueous quench and extraction | Aqueous quench and extraction |

| Reported Yield | High (Specific example: 90%) | Generally High (>90%) | Generally High (>90%) |

Experimental Protocols

Protocol 1: Oxidation with Activated Manganese Dioxide (MnO₂)

This protocol is adapted from a known procedure for the oxidation of a similar substrate and is noted for its operational simplicity and the use of a heterogeneous reagent.

Materials:

-

(5,6-Dichloropyridin-3-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Celite® or Diatomaceous Earth

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

To a round-bottom flask, add (5,6-Dichloropyridin-3-yl)methanol (1.0 eq.).

-